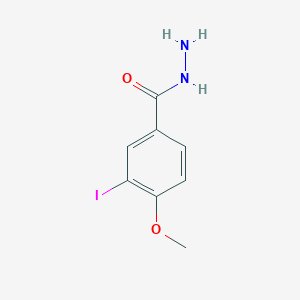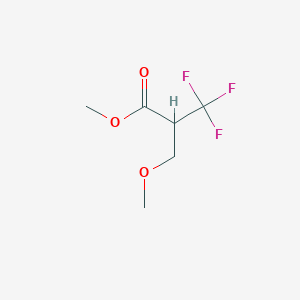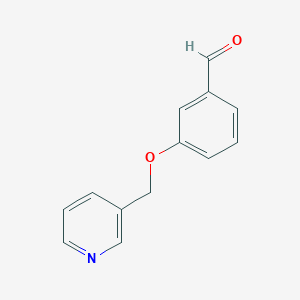
3-(Pyridin-3-ylmethoxy)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyridin-3-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both the benzaldehyde and pyridine functionalities allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-bromomethylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Reaction Scheme:
- Dissolve 3-hydroxybenzaldehyde and 3-bromomethylpyridine in DMF.
- Add potassium carbonate to the reaction mixture.
- Heat the reaction mixture to 80-100°C for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
3-(Pyridin-3-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-(Pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
科学的研究の応用
3-(Pyridin-3-ylmethoxy)-benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural features may contribute to binding interactions with biological targets.
Medicine: Potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents. The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in medicinal chemistry.
Industry: Used in the production of advanced materials, such as polymers or coordination compounds. Its functional groups can participate in polymerization reactions or coordinate with metal ions to form coordination complexes.
作用機序
The mechanism of action of 3-(Pyridin-3-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Pyridin-2-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-4-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
3-(Pyridin-3-ylmethoxy)-benzoic acid: Oxidized form of 3-(Pyridin-3-ylmethoxy)-benzaldehyde.
3-(Pyridin-3-ylmethoxy)-benzyl alcohol: Reduced form of this compound.
Uniqueness
This compound is unique due to the specific positioning of the pyridine ring at the 3-position of the benzaldehyde moiety This positioning can influence the compound’s reactivity and interactions with other molecules
特性
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRWTOQWYZAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
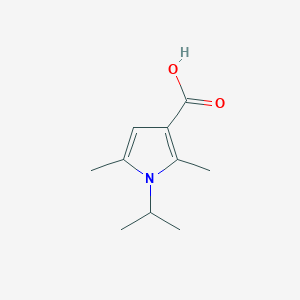
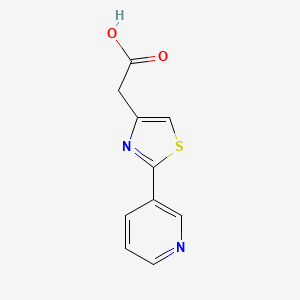
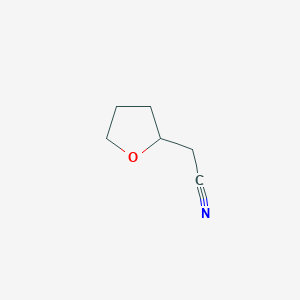
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
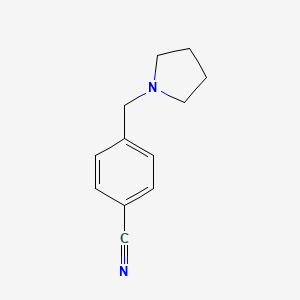
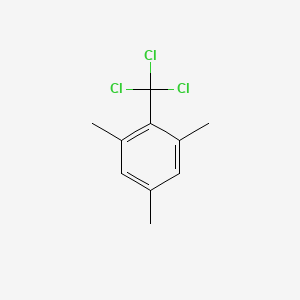
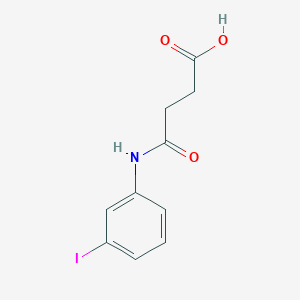
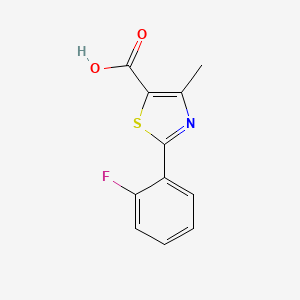
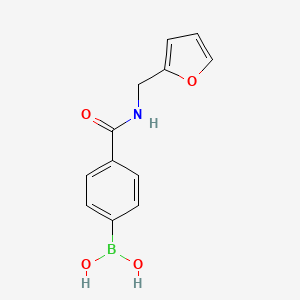
![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
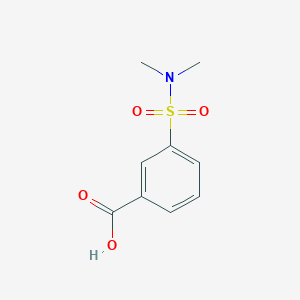
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
